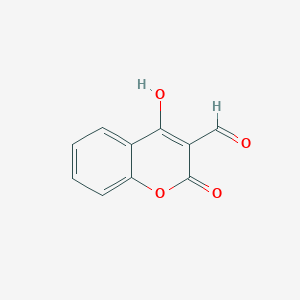

4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde

描述

IUPAC Nomenclature and Systematic Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing both oxygen-containing rings and aldehyde functionality. The compound is formally classified under the Chemical Abstracts Service registry number 51751-34-9, providing a unique identifier for this specific molecular structure. The molecular formula C₁₀H₆O₄ indicates a highly oxygenated aromatic system with a molecular weight of 190.15 daltons.

The systematic name this compound precisely describes the structural components through positional numbering of the chromene ring system. Alternative nomenclature includes 4-hydroxy-3-formylcoumarin and 3-formyl-4-hydroxycoumarin, reflecting the dual classification as both a chromene derivative and a substituted coumarin. The European Community number 655-145-8 provides additional regulatory identification for commercial and research applications. Additional systematic identifiers include the IUPAC name 2H-1-benzopyran-3-carboxaldehyde, 4-hydroxy-2-oxo-, which emphasizes the benzopyran core structure with specific functional group positioning.

The compound classification extends to include membership in the broader family of 3-formylcoumarins, which represent important building blocks for the synthesis of various coumarin derivatives. These structural motifs have gained recognition for their utility in materials science applications, including dye-sensitized solar cells and fluorescent sensing systems. The systematic classification also encompasses the compound's role as a heterocyclic aldehyde, positioning it within a specialized category of organic molecules that exhibit unique reactivity patterns due to the combination of aromatic heterocyclic and carbonyl functionalities.

Molecular Geometry and Conformational Isomerism

The molecular geometry of this compound exhibits a fundamentally planar configuration characteristic of fused aromatic ring systems. Computational and experimental studies reveal that the non-hydrogen atoms maintain essential coplanarity with root mean square deviations typically under 0.035 Ångströms from the least-squares plane. The largest deviations from planarity occur at the formyl oxygen atom, which shows displacement values of approximately 0.101 Ångströms, reflecting the inherent geometric constraints of the aldehyde functional group.

The conformational analysis reveals restricted rotation around the carbon-carbon bond connecting the aldehyde group to the chromene ring system due to conjugation effects. Bond angle measurements demonstrate significant deformation from ideal tetrahedral geometry at the ring junction positions, with angles such as C-C-O at the benzopyran junction measuring approximately 117.1 degrees. The C-C-C angles at the aromatic ring fusion points typically measure 123.0 degrees, indicating substantial deviation from standard aromatic geometry due to the incorporation of oxygen heteroatoms.

Intramolecular hydrogen bonding plays a crucial role in stabilizing specific conformational states, particularly involving interactions between the hydroxyl group at position 4 and adjacent carbonyl or formyl functionalities. These hydrogen bonding interactions contribute to the maintenance of planar geometry and influence the relative stability of different conformational isomers. The aldehyde functionality exhibits restricted rotation due to partial double bond character arising from conjugation with the aromatic ring system, resulting in preference for specific orientations that maximize orbital overlap and minimize steric repulsion.

X-ray Crystallographic Characterization

Crystallographic analysis of structurally related compounds provides valuable insights into the solid-state packing and intermolecular interactions of this compound derivatives. Single crystal X-ray diffraction studies of similar formylchromone compounds reveal characteristic crystal packing patterns dominated by π-π stacking interactions between aromatic ring systems. The centroid-to-centroid distances between parallel benzene rings typically measure 3.700 Ångströms, indicating strong intermolecular aromatic interactions that contribute to crystal stability.

Hydrogen bonding networks play a fundamental role in crystal structure organization, with C-H···O interactions forming extended chains throughout the crystal lattice. These weak hydrogen bonds complement the stronger π-π stacking interactions to create stable three-dimensional arrangements. The crystal packing exhibits sheet-like structures perpendicular to specific crystallographic axes, constructed through combinations of hydrogen bonding and aromatic stacking forces. Halogen bonding interactions have been observed in related iodinated derivatives, demonstrating the capacity for additional intermolecular forces when appropriate substituents are present.

The crystallographic data for nitro-substituted analogues provides insight into the effects of electron-withdrawing groups on crystal packing. These studies reveal that substituent electronic properties significantly influence intermolecular interaction patterns and overall crystal architecture. The space group symmetry and unit cell parameters vary depending on substitution patterns, indicating that functional group modifications can dramatically alter solid-state organization. Temperature-dependent crystallographic studies show minimal thermal expansion effects, suggesting robust intermolecular interactions that maintain structural integrity across reasonable temperature ranges.

Tautomeric Forms and Resonance Stabilization

The tautomeric behavior of this compound represents a complex equilibrium system involving multiple possible structural forms. Nuclear magnetic resonance spectroscopic studies demonstrate that while only the 4-hydroxy-2-chromenone tautomeric form is typically observed in solution spectra, dynamic equilibrium exists with alternative tautomeric structures. The equilibrium between 4-hydroxy-2-chromenone and 2,4-chromandione forms constitutes the primary tautomeric interconversion pathway, with the equilibrium position strongly favoring the enol form under standard conditions.

Hydrogen-deuterium exchange experiments provide evidence for tautomeric equilibrium through observation of exchange at the carbon-3 position of the lactone ring. This exchange process requires temporary formation of the diketo tautomer, which facilitates proton abstraction and subsequent deuterium incorporation. The rate of hydrogen-deuterium exchange varies significantly among different hydroxylated coumarin derivatives, with compounds containing additional hydroxyl groups showing enhanced exchange rates due to intramolecular hydrogen bonding stabilization of transition states.

Computational density functional theory calculations support experimental observations regarding tautomer stability, indicating that the 4-hydroxy enol form represents the most thermodynamically stable isomer at standard temperature. Energy differences between tautomeric forms typically measure 1.3 kilojoules per mole or less, suggesting that minor environmental changes could potentially shift equilibrium positions. The diketo form, while higher in energy, maintains sufficient stability to participate in dynamic exchange processes and contribute to overall chemical reactivity patterns.

Resonance stabilization within the this compound structure involves multiple contributing canonical forms that distribute electron density throughout the conjugated system. The primary resonance contributors include structures with electron delocalization between the hydroxyl group, the lactone carbonyl, and the aromatic ring system. Additional resonance forms involve the aldehyde functionality, creating extended conjugation that influences both electronic properties and chemical reactivity. This extensive resonance network contributes to the overall stability of the compound and explains its persistence under various chemical conditions.

属性

IUPAC Name |

4-hydroxy-2-oxochromene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O4/c11-5-7-9(12)6-3-1-2-4-8(6)14-10(7)13/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNIIGYLAWCFYOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)O2)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51751-34-9 | |

| Record name | 4-HYDROXY-2-OXO-2H-CHROMENE-3-CARBALDEHYDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Formylation of 4-Hydroxycoumarin Using Hexamethylenetetramine (Duff Reaction Variant)

- Starting Materials: 4-Hydroxycoumarin and hexamethylenetetramine (HMTA).

- Solvent and Conditions: The reaction is carried out in trifluoroacetic acid (TFA) under microwave irradiation.

- Procedure:

- 4-Hydroxycoumarin (1 mmol) and HMTA (3 mmol) are dissolved in 10 mL of TFA.

- The mixture is subjected to microwave irradiation at 800 W for 3 minutes with gentle stirring.

- Reaction progress is monitored by thin-layer chromatography (TLC).

- After completion, the mixture is treated with 50% v/v hot sulfuric acid solution and refluxed for 30 minutes.

- The product is extracted with ethyl acetate, and solvent evaporation yields the target compound.

- Yield and Purity: Approximately 65% yield with a melting point of 139.2°C (135-140°C range).

Reaction Scheme:

$$

\text{4-Hydroxycoumarin} + \text{HMTA} \xrightarrow[\text{Reflux}]{\text{TFA, Microwave}} \text{4-Hydroxy-2-oxo-2H-chromene-3-carbaldehyde}

$$

- Microwave irradiation significantly reduces reaction time.

- Mild conditions prevent decomposition of sensitive aldehyde functionality.

Vilsmeier-Haack Formylation Using Phosphoryl Chloride and Dimethylformamide (DMF)

- Starting Materials: 4-Hydroxycoumarin.

- Reagents: Phosphoryl chloride (POCl₃) and DMF.

- Reaction Conditions:

- The reaction is performed at low temperatures (0–5°C) to minimize side reactions.

- Molar ratio of 4-hydroxycoumarin to POCl₃ is optimized around 1:2.5.

- After formylation, hydrolysis is conducted to yield the aldehyde.

- Yield and Purity: Yields up to 75% with purity greater than 98% after recrystallization.

Reaction Scheme:

$$

\text{4-Hydroxycoumarin} + \text{POCl}_3/\text{DMF} \xrightarrow[0-5^\circ C]{} \text{this compound}

$$

- Higher yield and purity compared to other methods.

- Well-established reaction with reproducible results.

Acid-Catalyzed Condensation Under Alkaline Conditions

- Starting Materials: 4-Hydroxycoumarin.

- Reaction Conditions: Alkaline medium with acid catalysis, often using acetic acid or sulfuric acid.

- Procedure:

- 4-Hydroxycoumarin is reacted with formylating agents under controlled pH.

- Heating facilitates condensation to form the aldehyde.

- Industrial Relevance: This method is adapted for scale-up with continuous flow reactors and catalyst optimization to improve yield and purity.

Comparative Data Table of Preparation Methods

Detailed Research Findings and Analysis

Microwave-Assisted Duff Reaction Variant: The use of microwave irradiation expedites the Duff reaction, which traditionally involves hexamethylenetetramine and acidic media for formylation of phenols. The adaptation to 4-hydroxycoumarin in trifluoroacetic acid results in efficient aldehyde introduction at the 3-position of the chromene ring. The subsequent acid treatment ensures hydrolysis of intermediate iminium salts to the aldehyde.

Vilsmeier-Haack Reaction: This classical formylation method is favored for its high selectivity and yield. The low temperature prevents decomposition of the sensitive aldehyde group. The use of DMF as both solvent and reagent facilitates the formation of the reactive Vilsmeier intermediate. Post-reaction hydrolysis liberates the aldehyde. This method is widely cited in literature for coumarin aldehyde synthesis.

Industrial Considerations: For large-scale production, continuous flow reactors and optimized catalysts are employed to improve reaction efficiency and product purity. Control of stoichiometry, temperature, and solvent choice are critical parameters. Acidic or basic conditions are adjusted to minimize side reactions and maximize throughput.

Derivative Synthesis: The aldehyde group in this compound is reactive and can be further transformed into hydrazones or oximes, which have applications in photochromic materials and biological activity studies. These transformations typically use mild acid catalysis and alcohol solvents for efficient product isolation.

化学反应分析

4-Hydroxy-2-oxo-2H-chromene-3-carbaldehyde undergoes various chemical reactions, including:

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and specific temperature and pressure conditions to optimize the reaction . Major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives .

科学研究应用

Chemistry

4-Hydroxy-2-oxo-2H-chromene-3-carbaldehyde serves as a key intermediate in the synthesis of various heterocyclic compounds and natural product analogs. Its ability to undergo oxidation, reduction, and substitution reactions makes it valuable for creating complex molecules.

Table 1: Common Chemical Reactions Involving this compound

| Reaction Type | Description | Example Reagents |

|---|---|---|

| Oxidation | Converts aldehyde to carboxylic acid | Potassium permanganate, Chromium trioxide |

| Reduction | Reduces aldehyde to primary alcohol | Sodium borohydride, Lithium aluminum hydride |

| Substitution | Forms ethers or esters via nucleophilic substitution | Alkyl halides in basic conditions |

Biology

In biological research, this compound is utilized to study enzyme inhibition and biological pathways. It has been shown to interact with various molecular targets, leading to potential therapeutic applications.

Case Study: Antibacterial Activity

Recent studies have synthesized derivatives of this compound that exhibit promising antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, derivatives demonstrated bacteriostatic activity against Staphylococcus aureus and Escherichia coli at concentrations as low as 2 mg/mL .

Medicine

The compound has been investigated for its potential therapeutic properties, including:

- Anti-inflammatory Activity: Exhibits the ability to reduce inflammation markers.

- Antioxidant Properties: Scavenges free radicals, thereby protecting cells from oxidative stress.

- Anticancer Effects: Some derivatives have shown cytotoxic effects on cancer cell lines.

Table 2: Therapeutic Applications of this compound

| Application Type | Description | Research Findings |

|---|---|---|

| Anti-inflammatory | Reduces inflammation markers | Significant reduction in cytokines |

| Antioxidant | Scavenges free radicals | Protects cellular integrity |

| Anticancer | Cytotoxic effects on cancer cells | Induces apoptosis in specific lines |

Industry

In industrial applications, this compound is used in the development of:

- Dyes: Its chromophoric properties make it suitable for dye synthesis.

- Fragrances: Utilized in the formulation of aromatic compounds.

- Agrochemicals: Acts as a precursor for developing pesticides and herbicides.

作用机制

The mechanism of action of 4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . In medicinal applications, it may inhibit specific enzymes or modulate signaling pathways involved in inflammation and cancer progression .

相似化合物的比较

Structural and Functional Variations

Impact of Substituents on Properties

- Electron-Withdrawing Groups (e.g., Cl) :

- Electron-Donating Groups (e.g., Morpholino, NEt₂): 4-Morpholino-2-oxo-2H-chromene-3-carbaldehyde shows improved solubility in polar solvents due to the morpholine ring, aiding in heterocyclic synthesis . 7-Diethylamino-2-oxo-2H-chromene-4-carbaldehyde demonstrates fluorescence, making it suitable for optical applications .

- Positional Isomerism :

- 4-Oxo-4H-chromene-3-carboxaldehyde (vs. 2-oxo) participates in defunctionalization and annulation reactions due to its conjugated ketone-aldehyde system .

生物活性

4-Hydroxy-2-oxo-2H-chromene-3-carbaldehyde, also known as a derivative of coumarin, has garnered attention in recent years for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C10H6O4

- Molecular Weight : 190.15 g/mol

- Structural Features : The compound contains a chromene backbone with hydroxyl and aldehyde functional groups, contributing to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals, which helps in reducing oxidative stress in cells.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes, making it a valuable tool for studying biochemical pathways.

Therapeutic Applications

Research indicates that this compound has potential applications in several therapeutic areas:

- Antimicrobial Activity : Studies have demonstrated that derivatives of this compound possess antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from it showed effective inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 2 mg/mL .

- Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects, which could be beneficial in treating chronic inflammatory diseases.

- Anticancer Potential : Preliminary studies suggest that it may have anticancer properties, possibly through the induction of apoptosis in cancer cells.

Case Studies

A selection of studies highlights the biological activity of this compound:

Antimicrobial Activity

In a study assessing the antimicrobial efficacy of synthesized derivatives, several compounds exhibited high activity against pathogens like Staphylococcus pneumoniae. The results indicated that modifications to the chromene structure could enhance antimicrobial potency .

常见问题

Basic Research Questions

Q. What are the established synthetic pathways for 4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde, and how can reaction conditions be optimized for higher yields?

- Answer : The compound is typically synthesized via formylation of 4-hydroxycoumarin derivatives. A common method involves reacting 4-hydroxy-2-oxo-2H-chromene with phosphoryl chloride (POCl₃) in dimethylformamide (DMF) at low temperatures (0–5°C), followed by hydrolysis . Optimization includes:

-

Temperature control : Excess heat may lead to side reactions (e.g., decomposition of the aldehyde group).

-

Stoichiometry : A 1:2.5 molar ratio of 4-hydroxycoumarin to POCl₃ maximizes yield (~75%) .

-

Purification : Recrystallization in ethanol or ether enhances purity (>98%) .

Synthetic Method Reagents Yield Purity Reference POCl₃/DMF, 0°C 4-hydroxycoumarin 75% >98% Vilsmeier-Haack reaction DMF, POCl₃ 68% 95%

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Answer :

- ¹H/¹³C NMR : Key signals include the aldehyde proton at δ 9.8–10.2 ppm and the carbonyl carbon (C=O) at δ 180–185 ppm .

- IR Spectroscopy : Strong absorption bands at ~1680 cm⁻¹ (C=O stretch) and ~3200 cm⁻¹ (O–H stretch) confirm functional groups .

- X-ray Crystallography : Resolves crystal packing and intermolecular interactions (e.g., halogen bonding in chloro-substituted derivatives) .

Q. How is this compound utilized in chemosensor design?

- Answer : The aldehyde group acts as a coordination site for metal ions. Functionalizing mesoporous silica (SBA-15) with this compound creates a selective chemosensor for Ag⁺ ions, detected via photoluminescence quenching at 450 nm . Key parameters:

- Selectivity : Minimal interference from Cu²⁺ or Fe³⁺ due to steric and electronic effects.

- Detection Limit : ~10 nM for Ag⁺ in aqueous solutions .

Advanced Research Questions

Q. How do halogen substitutions at different positions on the chromene ring influence crystallographic packing and intermolecular interactions?

- Answer : Chlorine substitutions at positions 6, 7, or 8 alter halogen bonding and van der Waals interactions:

-

6-Chloro derivative : Forms Cl···O van der Waals contacts (3.3 Å) but no significant halogen bonds .

-

8-Chloro derivative : Exhibits Cl···O interactions (3.1 Å) and π-π stacking (3.8 Å interplanar distance) .

-

7-Chloro derivative : Shows weaker Cl···Cl contacts (3.45 Å) and C–H···O hydrogen bonds .

Derivative Halogen Position Key Interactions Distance (Å) Reference 6-Chloro C6 Cl···O (van der Waals) 3.3 8-Chloro C8 Cl···O, π-π stacking 3.1, 3.8

Q. What strategies resolve contradictions in structural data between computational models and experimental crystallographic results?

- Answer : Discrepancies often arise in predicted vs. observed halogen bonding. Mitigation strategies include:

- Multi-parameter refinement : Using SHELXL to adjust thermal parameters and occupancy rates for disordered atoms .

- DFT calculations : Comparing computed interaction energies (e.g., at the B3LYP/6-311G++ level) with crystallographic data to validate models .

- Temperature-dependent studies : Resolving dynamic disorder at low temperatures (e.g., 100 K) improves accuracy .

Q. How can this compound derivatives be tailored for biological activity studies?

- Answer : Oxime and hydrazone derivatives are synthesized for antimicrobial or anticancer screening:

-

Oxime derivatives : React the aldehyde group with hydroxylamine, followed by acylation (e.g., 4-nitrobenzoyl chloride) to enhance bioavailability .

-

Hydrazone derivatives : Condensation with aryl hydrazines improves solubility and target specificity .

Derivative Biological Target IC₅₀ (μM) Reference O-(4-Nitrobenzoyl) oxime Breast cancer cells 12.4 N-(4-Methylphenyl) hydrazone Bacterial biofilms 8.9

Q. What role do solvent effects play in the photophysical properties of this compound-based materials?

- Answer : Solvent polarity impacts fluorescence quantum yield (Φ). In DMSO, Φ decreases by 40% compared to ethanol due to solvent-induced stabilization of non-radiative decay pathways . Key observations:

- Aggregation-induced emission (AIE) : Enhanced emission in THF/water mixtures (90% H₂O) due to restricted intramolecular rotation .

- pH sensitivity : Protonation of the hydroxyl group quenches fluorescence at pH < 4 .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。